2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol
Overview
Description
2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol is an organic compound with the molecular formula C₁₀H₁₂N₂S. This compound features a tetrahydropyrimidine ring fused to a benzene ring with a thiol group attached. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzene thiol with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 60-80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the thiol group, which can be reactive and odorous.
Chemical Reactions Analysis
Types of Reactions
2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenated compounds and bases like sodium hydroxide are often used.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Various reduced thiol derivatives.
Substitution: Substituted benzene derivatives with different functional groups.
Scientific Research Applications
2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol is utilized in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzeneamine
- 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenealcohol
- 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenealdehyde
Uniqueness
2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol is unique due to its thiol group, which imparts distinct reactivity compared to its amine, alcohol, and aldehyde counterparts. This makes it particularly valuable in reactions requiring nucleophilic or redox-active sites.
Properties
IUPAC Name |
2-(1,4,5,6-tetrahydropyrimidin-2-yl)benzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c13-9-5-2-1-4-8(9)10-11-6-3-7-12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHDUYRXLGSMLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)C2=CC=CC=C2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420763 | |
Record name | 6-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexa-2,4-diene-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53440-32-7 | |
Record name | 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53440-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexa-2,4-diene-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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